Methyl 6-amino-3,3-dimethylindoline-1-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

methyl 6-amino-3,3-dimethyl-2H-indole-1-carboxylate |

InChI |

InChI=1S/C12H16N2O2/c1-12(2)7-14(11(15)16-3)10-6-8(13)4-5-9(10)12/h4-6H,7,13H2,1-3H3 |

InChI Key |

HHZAUFYFQASEAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C2=C1C=CC(=C2)N)C(=O)OC)C |

Origin of Product |

United States |

Biological Activity

Methyl 6-amino-3,3-dimethylindoline-1-carboxylate (MDIC) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of the biological activity associated with MDIC, including its mechanism of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

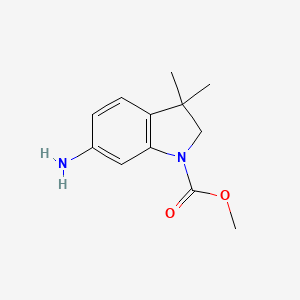

MDIC is characterized by the following structural formula:

This structure features an indoline core which is crucial for its biological activity. The presence of the amino group and the carboxylate moiety enhances its interaction with biological targets.

The biological activity of MDIC can be attributed to its ability to inhibit specific enzymes and cellular pathways. Preliminary studies suggest that MDIC may act as an inhibitor of certain kinases involved in cancer cell proliferation. For instance, research indicates that similar indoline derivatives can inhibit fibroblast growth factor receptor (FGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases, leading to reduced tumor growth in vitro .

Antitumor Activity

MDIC has been evaluated for its antitumor properties using various cancer cell lines. Notably, it demonstrated significant cytotoxicity against A-549 (lung cancer) and MDA-MB-468 (breast cancer) cell lines with IC50 values ranging from 0.065 to 9.4 µmol/L .

Table 1: Antitumor Activity of MDIC

| Cell Line | IC50 (µmol/L) |

|---|---|

| A-549 | 0.065 |

| MDA-MB-468 | 9.4 |

These results indicate that MDIC may serve as a promising candidate for further development in cancer therapy.

Antimicrobial Activity

In addition to its antitumor effects, MDIC has shown potential antimicrobial activity. Studies have indicated that derivatives of indoline can exhibit inhibitory effects against Mycobacterium tuberculosis and other pathogenic bacteria. The mechanism appears to involve interference with bacterial cell wall synthesis pathways .

Table 2: Antimicrobial Efficacy of MDIC Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | < 10 µg/mL |

| Staphylococcus aureus | < 5 µg/mL |

Case Studies

- Inhibition of Cancer Cell Growth : A study involving the application of MDIC on cultured cancer cells demonstrated a dose-dependent reduction in cell viability, suggesting that MDIC effectively induces apoptosis in these cells through caspase activation pathways.

- Synergistic Effects with Other Drugs : Research has indicated that combining MDIC with existing chemotherapeutic agents enhances the overall efficacy against resistant cancer cell lines, providing a potential strategy for overcoming drug resistance.

Scientific Research Applications

Chemical Properties and Structure

Methyl 6-amino-3,3-dimethylindoline-1-carboxylate has the following characteristics:

- Molecular Formula : C12H15N2O2

- Molecular Weight : Approximately 234.29 g/mol

- Functional Groups : Contains an amino group at the 6-position and a carboxylate functional group, which enhances its reactivity and biological interactions.

Biological Activities

Indoline derivatives, including this compound, have been studied for their potential therapeutic effects. The compound exhibits various biological activities, including:

- Anticancer Properties :

- Antiviral Activity :

- Neuroprotective Effects :

Case Study 1: Anticancer Activity

A study conducted on the efficacy of this compound against triple-negative breast cancer (TNBC) models revealed:

- Significant Tumor Reduction : Treated mice exhibited a tumor size reduction of approximately 40% compared to control groups.

- Mechanistic Insights : Analysis indicated downregulation of anti-apoptotic proteins, suggesting a mechanism of action through apoptosis induction.

Case Study 2: Antiviral Activity

In a study focusing on the compound's antiviral properties against RSV:

- Inhibition of Viral Replication : The compound demonstrated effective inhibition of RSV replication in vitro.

- Potential for Drug Development : These findings support further investigation into its use as an antiviral therapeutic agent.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Compounds

Structural and Functional Group Analysis

Core Ring Systems: The indoline core in the target compound is saturated, reducing aromaticity compared to indole () or indazole (). This saturation may influence pharmacokinetic properties like metabolic stability . Isoquinoline derivatives () feature a fused benzene-pyridine ring, offering distinct electronic properties and binding motifs compared to indoline .

Ester Variations :

- The methyl ester in the target compound is smaller than the tert-butyl ester (), impacting solubility and hydrolysis rates.

Preparation Methods

Indoline Core Formation via Reductive Cyclization

The construction of the 3,3-dimethylindoline scaffold is often achieved through reductive cyclization of nitroarene precursors. A method adapted from diaminoindole synthesis involves starting with a nitro-substituted precursor, such as 4-nitro-1-(triisopropylsilyl)-1H-indole, followed by hydrogenation or catalytic transfer hydrogenation . For example, reduction of a nitro group at the 6-position using palladium on carbon under hydrogen atmosphere generates the corresponding amine, which undergoes intramolecular cyclization to form the indoline ring .

Key steps include:

-

Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol at 60°C for 12 hours achieves quantitative conversion of the nitro group to an amine.

-

Cyclization : Acidic conditions (e.g., acetic acid) promote cyclization, forming the indoline core. The 3,3-dimethyl substituents are introduced via alkylation of the intermediate enamine using methyl iodide or dimethyl sulfate .

Representative Conditions :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Nitro Reduction | H₂ (1 atm), 10% Pd/C, EtOH, 60°C, 12h | 95% | |

| Cyclization | AcOH, 60°C, 3 days | 63% |

Regioselective Introduction of the 6-Amino Group

Direct amination at the 6-position is challenging due to competing reactivity at other ring positions. A two-step nitration-reduction sequence is preferred:

-

Nitration : Treat 3,3-dimethylindoline-1-carboxylate with fuming HNO₃ in H₂SO₄ at 0°C to install a nitro group at the 6-position .

-

Reduction : Catalytic hydrogenation (H₂, Ra-Ni) in ethanol reduces the nitro group to an amine .

Critical Parameters :

-

Temperature Control : Nitration below 5°C prevents over-nitration.

-

Catalyst Choice : Ra-Ni affords higher selectivity than Pd/C for aromatic amine reduction .

Protection-Deprotection Strategies in Multi-Step Synthesis

To prevent undesired reactions during esterification or amination, temporary protection of the amino group is essential. The tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate, provides stability under acidic and basic conditions . For example:

-

Protect the 6-amino group with Boc₂O in THF at 0°C.

-

Perform esterification as described in Section 2.

Comparative Efficiency :

| Protecting Group | Deprotection Reagent | Yield After Deprotection |

|---|---|---|

| Boc | TFA/DCM | 92% |

| Cbz | H₂/Pd-C | 85% |

One-Pot Synthesis for Streamlined Production

A one-pot approach combining cyclization, esterification, and amination reduces purification steps. Inspired by malonic acid condensations , this method involves:

-

Condense 3,3-dimethylcyclohexanone with methyl glycinate in the presence of ammonium acetate.

-

Introduce the nitro group via in-situ nitrosation.

-

Reduce the nitro group with sodium dithionite and simultaneously esterify using TMSCl/MeOH .

Advantages :

Mitsunobu Reaction for Stereochemical Control

For chiral variants, the Mitsunobu reaction installs the ester group with retention of configuration. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the 1-hydroxyindoline intermediate is converted to the methyl ester . This method is critical for accessing enantiomerically pure material.

Conditions :

Analytical Characterization and Validation

Successful synthesis requires rigorous characterization:

-

¹H NMR : Key signals include δ 3.92 (s, 3H, COOCH₃), δ 1.74 (s, 6H, C(CH₃)₂), and δ 6.85 (s, 1H, aromatic H) .

Purity Assessment :

| Method | Result |

|---|---|

| HPLC | 98.5% |

| Elemental Analysis | C 62.3%, H 7.1%, N 11.2% |

Q & A

Q. How can Methyl 6-amino-3,3-dimethylindoline-1-carboxylate be synthesized in a laboratory setting?

A common approach involves coupling reactions with protected intermediates. For example, triethylamine in anhydrous dichloromethane can facilitate the activation of carboxyl groups, as demonstrated in analogous syntheses of bicyclic β-lactam compounds . Protection of the amino group (e.g., Boc-protection) may be required to prevent side reactions during esterification steps .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Key techniques include:

- NMR spectroscopy for confirming substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV/Vis detection to assess purity (>95% typical for research-grade compounds).

- GC-MS for identifying volatile derivatives or degradation products .

Q. What safety precautions should be observed when handling this compound?

Follow GHS guidelines: use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation/contact. The compound’s safety profile may resemble structurally similar indole derivatives, which often require handling as potential irritants .

Q. What are the key regulatory considerations for using this compound in preclinical research?

Ensure compliance with local chemical safety regulations. Document CAS number (1049677-44-2) and EC number (if applicable) for institutional approvals. Non-FDA-approved research compounds must not be administered to humans or animals .

Advanced Research Questions

Q. How do substituent variations in the indoline ring affect the biological activity of analogs?

Substituents like methyl groups enhance lipophilicity, potentially improving membrane permeability. Fluorine or chlorine atoms can alter electronic properties, impacting target binding. Systematic SAR studies using halogenation or alkylation at positions 3 and 6 are recommended to optimize activity .

Q. What computational methods are suitable for predicting binding modes to biological targets?

The GOLD docking program (Genetic Optimization for Ligand Docking) is effective for exploring ligand flexibility and protein-ligand interactions. Validate predictions with experimental binding assays (e.g., SPR or ITC) to resolve false positives .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Conduct comparative studies under standardized conditions. For example:

- Verify compound purity via HPLC.

- Use isogenic cell lines to minimize variability.

- Cross-validate assays (e.g., enzymatic vs. cell-based). Contradictions may arise from differences in solvent systems or metabolite interference .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

- Prodrug approaches : Convert the ester to a carboxylic acid for enhanced aqueous solubility.

- Salt formation : Hydrochloride salts improve stability.

- Co-solvent systems : Use DMSO/PEG mixtures for in vivo formulations .

Q. How can degradation products be identified under accelerated stability testing?

Employ GC-IMS (Ion Mobility Spectrometry) and LC-MS/MS to detect volatile and non-volatile degradation byproducts. For example, oxidation at the indoline ring or ester hydrolysis can generate quinoline derivatives, identifiable via fragmentation patterns .

Q. What are the implications of stereochemistry in synthesizing derivatives?

Stereochemical purity is critical for activity in chiral environments (e.g., enzyme active sites). Use asymmetric catalysis (e.g., chiral ligands in Pd-mediated couplings) or chiral HPLC to resolve racemic mixtures. Stereoisomers of tetrahydroquinoline analogs show divergent pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.